Benazolin-ethyl
Overview
Description
Benazolin-ethyl is the ethyl ester of benazolin . It is used as a post-emergence herbicide, generally as a salt or ester, for the control of annual weeds in wheat and oilseed rape . It is not approved for use within the European Union .
Molecular Structure Analysis
The molecular formula of Benazolin-ethyl is C11H10ClNO3S . Its average mass is 271.720 Da and its monoisotopic mass is 271.006989 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Benazolin-ethyl are not detailed in the sources, it’s worth noting that like other herbicides, it undergoes various reactions in the environment. For instance, a study found that the final residues of Benazolin-ethyl in soil and rape seed samples are lower than 0.005 mg/kg at harvest time .
Physical And Chemical Properties Analysis
Benazolin-ethyl is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and water solubility were not available in the sources.
Scientific Research Applications
Biodegradation and Environmental Impact
Microbial Degradation : A strain named Methyloversatilis sp. cd-1, isolated from wastewater, has been found to efficiently degrade Benazolin-ethyl, converting it into non-detectable levels within 48 hours. This strain utilizes Benazolin-ethyl as the sole carbon source, indicating its potential for environmental cleanup of this herbicide (Cai, Qian, Cai, & Chen, 2011).
Degradation in Soil : The presence of maize residues in soil can influence the mobility and binding of Benazolin-ethyl. Research suggests that crop residues can decrease the mobility and bioaccessibility of Benazolin-ethyl and its metabolites, possibly due to changes in soil microbial activity (Schnitzler et al., 2007).
Agricultural Use and Weed Control
Weed Control in Crop Fields : Studies have shown that Benazolin-ethyl, when used in combination with other herbicides like clethodim, can effectively control a range of annual broadleaf and gramineous weeds in crops such as rape, with weed control efficiency reaching up to 95% (Gao Shuang, 2006).
Impact on Crop Yield : Application of Benazolin-ethyl in combination with other herbicides has been observed to improve crop yield. The mixture does not adversely affect plant height and seed weight, but it influences the number of branches and siliquas, leading to an increased yield in crops like rapeseed (Yuan Li-ping, 2009).
Analytical Methodologies
Residue Analysis in Soil and Plants : An established method for residue determination of Benazolin-ethyl in soil and rape seed samples involves gas chromatography with electron capture detection. This method has a low limit of quantification, making it effective for detecting Benazolin-ethyl residues (Liu, Yang, & Hu, 2013).
High-Performance Liquid Chromatography (HPLC) Analysis : Benazolin-ethyl has been analyzed using HPLC with a methanol-water mobile phase and ultraviolet absorption detector, showing high recovery rates and low standard deviation (W. Xiang, 2003).
Safety And Hazards
Benazolin-ethyl is classified as being toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment, and any spillage should be collected . In case of contact, it’s advised to wash off with soap and plenty of water . If ingested or inhaled, immediate medical assistance should be sought .
properties
IUPAC Name |
ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCEBAZAUAUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041621 | |
Record name | Benazolin-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benazolin-ethyl | |
CAS RN |
25059-80-7 | |
Record name | Benazolin-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25059-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazolin-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazolin-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZOLIN-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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